6-Hydroxyisonicotinic acid N-oxide
Description
6-Hydroxyisonicotinic acid N-oxide, also known by its IUPAC name 1-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid, is a derivative of isonicotinic acid, which itself is an isomer of nicotinic acid (a form of Vitamin B3). ontosight.ai The molecule's structure is characterized by a pyridine (B92270) ring functionalized with a carboxylic acid group, a hydroxyl group at the 6-position, and an N-oxide group, where the nitrogen atom of the pyridine ring is oxidized. ontosight.ai This combination of functional groups imparts unique chemical and physical properties, making it a subject of interest in various fields of chemical research. The synthesis of this compound typically involves the oxidation of the corresponding 6-hydroxyisonicotinic acid. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5-2-1-4(6(9)10)3-7(5)11/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMYRICYRDFLBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401009106 | |
| Record name | 1-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90037-89-1, 677763-18-7 | |
| Record name | 6-Hydroxynicotinic acid N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090037891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
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Advanced Synthetic Methodologies for 6 Hydroxyisonicotinic Acid N Oxide and Its Functionalized Analogs
Classical and Conventional Synthesis Routes to 6-Hydroxyisonicotinic Acid N-Oxide
The traditional synthesis of this compound relies on well-established organic chemistry reactions, including direct oxidation, functional group manipulations, and ring transformations from other heterocyclic systems.
Oxidation Strategies for Isonicotinic Acid Derivatives and Precursors
The most direct method for the synthesis of pyridine (B92270) N-oxides is the oxidation of the corresponding pyridine derivative. For this compound, this typically involves the N-oxidation of 6-hydroxynicotinic acid. The nitrogen atom in the pyridine ring is susceptible to oxidation by strong oxidizing agents, particularly peroxy acids.
Commonly employed reagents for this transformation include peracetic acid (a mixture of hydrogen peroxide and acetic acid) and peroxybenzoic acid. wikipedia.orgorgsyn.org The reaction mechanism involves the electrophilic attack of the peroxy acid's oxygen atom on the lone pair of electrons of the pyridine nitrogen. The selection of the oxidizing agent and reaction conditions is crucial to achieve high yields and avoid unwanted side reactions, such as oxidation of other functional groups. For instance, the synthesis of the parent pyridine-N-oxide from pyridine using 40% peracetic acid proceeds by maintaining a temperature of 85°C during the addition of the reagent. orgsyn.org A similar strategy is applicable for the oxidation of 6-hydroxynicotinic acid to its corresponding N-oxide.
Table 1: Classical N-Oxidation Reactions
| Starting Material | Oxidizing Agent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Pyridine | 40% Peracetic Acid | None | 85°C | Pyridine-N-oxide | 78-83% | orgsyn.org |
| Pyridine | Peroxybenzoic Acid | Not specified | Not specified | Pyridine-N-oxide | Not specified | wikipedia.org |
This table presents examples of classical N-oxidation reactions on pyridine scaffolds. m-CPBA stands for meta-Chloroperoxybenzoic acid.
Functional Group Transformations and Hydrolysis Reactions Towards this compound
One common approach is the hydrolysis of a nitrile or an ester group to a carboxylic acid. For example, nicotinic acid N-oxide can be prepared via the hydrolysis of 3-cyanopyridine (B1664610) N-oxide. wikipedia.org Similarly, a precursor such as methyl 6-hydroxyisonicotinate N-oxide can be hydrolyzed to the target acid. A documented procedure for a related compound, 2-amino-6-methylnicotinic acid N-oxide, involves the hydrolysis of the corresponding methyl ester N-oxide using sodium hydroxide (B78521) in ethanol (B145695) under reflux. google.com This demonstrates the feasibility of saponification without affecting the N-oxide group.
Other functional group transformations can also be employed. For instance, a 6-chloro or 6-amino substituent on the isonicotinic acid N-oxide ring could potentially be converted to the 6-hydroxy group through nucleophilic substitution or diazotization followed by hydrolysis, respectively.
Derivatization from Coumalic Acid and Related Heterocycles
A classical approach to constructing the 6-hydroxypyridine core involves a ring transformation reaction starting from a different heterocycle, such as coumalic acid. Coumalic acid can be esterified to methyl coumalate, which then undergoes a ring-opening and ring-closing cascade upon reaction with ammonia (B1221849) to form a hydroxynicotinic acid derivative. orgsyn.org
A detailed procedure outlined in Organic Syntheses describes the reaction of methyl coumalate with aqueous ammonium (B1175870) hydroxide, followed by treatment with hot sodium hydroxide and subsequent acidification, to yield 6-hydroxynicotinic acid in high yield (72-91%). orgsyn.org This product, 6-hydroxynicotinic acid, serves as the direct precursor for the N-oxidation step as described in section 2.1.1 to furnish the final this compound. This two-step sequence, derivatization from coumalic acid followed by N-oxidation, represents a robust and high-yielding classical route to the target molecule.
Modern and Green Chemistry Approaches in this compound Synthesis
In recent years, synthetic chemistry has shifted towards developing more efficient, safer, and environmentally benign methodologies. This trend is reflected in the synthesis of N-oxides, with a focus on catalytic and biocatalytic methods.
Catalytic N-Oxidation Methods
Modern approaches to N-oxidation aim to replace stoichiometric and often hazardous peroxy acids with catalytic systems that use greener oxidants like hydrogen peroxide (H₂O₂). These methods offer improved safety, efficiency, and atom economy.
One significant advancement is the use of heterogeneous catalysts in continuous flow systems. A study has demonstrated the highly efficient N-oxidation of various pyridine derivatives using titanium silicalite (TS-1) as a catalyst in a packed-bed microreactor. organic-chemistry.orgresearchgate.net With hydrogen peroxide as the oxidant, this system achieves yields of up to 99% with short reaction times and can operate continuously for extended periods (over 800 hours) without loss of catalyst activity. organic-chemistry.org This technology presents a safer, greener, and more scalable alternative to traditional batch reactors for producing pyridine N-oxides. organic-chemistry.org
Another area of modern catalytic N-oxidation involves the use of organocatalysts. Aspartic acid-containing peptides have been developed as catalysts for the enantioselective N-oxidation of pyridines, employing a biomolecule-inspired catalytic cycle. chemrxiv.org While the primary goal of this research is asymmetric synthesis, it highlights the potential of peptide-based catalysts to effect N-oxidation under mild conditions.
Table 2: Modern Catalytic N-Oxidation of Pyridines
| Catalyst System | Oxidant | Technology | Substrate Scope | Key Advantages | Reference |
|---|---|---|---|---|---|
| Titanium Silicalite (TS-1) | H₂O₂ in Methanol | Continuous Flow Microreactor | Various Pyridine Derivatives | High yield (up to 99%), safer, greener, scalable, high stability | organic-chemistry.org |
| Aspartic Acid Peptides | Not specified | Batch Reaction | Substituted Pyridines | High enantioselectivity, biomolecule-inspired | chemrxiv.org |
Biocatalytic and Enzymatic Syntheses of 6-Hydroxylated Pyridine Derivatives
Biocatalysis offers a powerful green chemistry tool, utilizing enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild, aqueous conditions. In the context of this compound synthesis, biocatalysis is most prominently applied to the formation of the key precursor, 6-hydroxynicotinic acid.
Several bacterial species have been identified that can hydroxylate nicotinic acid specifically at the 6-position. Enzymes from Bacillus and Pseudomonas species, known as nicotinic acid hydroxylases, efficiently catalyze the conversion of nicotinic acid to 6-hydroxynicotinic acid. nih.govnih.govnih.gov This enzymatic hydroxylation occurs via the oxygen atoms from water, not molecular oxygen. nih.gov This biotechnological method provides a direct and sustainable route to the 6-hydroxylated precursor from inexpensive starting materials. For example, the flavin-dependent monooxygenase NicC catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (B106003) (2,5-DHP) in some bacterial pathways, showcasing the diverse enzymatic machinery available for modifying this scaffold. nih.govresearchgate.net
While the enzymatic hydroxylation to 6-hydroxynicotinic acid is well-established, direct biocatalytic N-oxidation of pyridine derivatives is less common, though enzymatic reduction of N-oxides is known. acs.org Therefore, a chemoenzymatic approach is often the most practical green strategy. This involves an initial biocatalytic hydroxylation of nicotinic acid to produce 6-hydroxynicotinic acid, which is then isolated and subjected to a subsequent chemical N-oxidation step, preferably using a modern catalytic method as described in section 2.2.1. This combination leverages the high selectivity of biocatalysis and the efficiency of modern chemical catalysis.
Elucidation of Chemical Reactivity and Mechanistic Pathways of 6 Hydroxyisonicotinic Acid N Oxide
Reactivity of the N-Oxide Moiety in 6-Hydroxyisonicotinic Acid N-Oxide
The N-oxide group in heteroaromatic compounds like this compound is a versatile functional group. The N⁺–O⁻ bond is highly polar, which makes the oxygen atom a strong Lewis base and the aromatic ring susceptible to both nucleophilic and electrophilic attack. nih.govmdpi.com
The removal of the oxygen atom from the N-oxide moiety, known as deoxygenation, is a common reaction for pyridine (B92270) N-oxides. arkat-usa.org This can be achieved using various reducing agents. A novel and environmentally friendly method utilizes iodide as a catalyst, which is regenerated by formic acid that also acts as a Brønsted activator and solvent. rsc.org The proposed mechanism involves a direct interaction between the iodide ion and the N-oxide oxygen within a framework facilitated by formic acid, leading to the formation of the corresponding pyridine and a hypoiodite (B1233010) species, which is then reduced back to iodide by formic acid. rsc.org
Other established methods for the deoxygenation of pyridine N-oxides include the use of zinc dust in acetic acid. arkat-usa.org
Table 1: Selected Deoxygenation Reagents for Heterocyclic N-Oxides
| Reagent System | Description | Reference |
|---|---|---|
| Iodide / Formic Acid | A catalytic system where iodide acts as the reducing catalyst and is regenerated by formic acid. rsc.org | rsc.org |
Pyridine N-oxides can undergo various rearrangement reactions, with the Polonovski reaction being a prominent example. organicreactions.orgnumberanalytics.com This reaction involves the treatment of a tertiary amine N-oxide with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride. organicreactions.orgnumberanalytics.com The reaction proceeds through the formation of an N-acyloxyammonium intermediate, which then eliminates the elements of the carboxylic acid to form an iminium ion. organicreactions.org For pyridine N-oxides, this can lead to the introduction of a substituent at the α-position.
The general mechanism of the Polonovski reaction involves the initial acylation of the N-oxide oxygen, followed by a rearrangement. numberanalytics.com It is considered a powerful tool in organic synthesis for the functionalization of complex molecules. numberanalytics.com
Another related rearrangement is the Boekelheide reaction, which transforms α-picoline-N-oxides into hydroxymethylpyridines upon treatment with anhydrides like acetic anhydride or trifluoroacetic anhydride. wikipedia.org The mechanism involves an initial acyl transfer to the N-oxide oxygen, followed by deprotonation of the α-methyl group and a [3.3]-sigmatropic rearrangement. wikipedia.org
The N-oxide moiety can influence the redox properties of the molecule. ontosight.ai In certain contexts, pyridine-N-oxides can act as electron shuttles, a property that has been explored in artificial photosynthesis. nih.gov In biological systems, the reduction of N-oxides is a key activation step for some prodrugs, particularly in hypoxic environments. nih.gov
The enzymatic hydroxylation of nicotinic acid to 6-hydroxynicotinic acid, and its subsequent oxidation, has been studied in bacteria. nih.govnih.gov Evidence suggests that in these biological pathways, molecular oxygen serves as the terminal electron acceptor, with one-half molecule of O₂ being consumed for each hydroxyl group incorporated. nih.gov The oxygen atoms for the hydroxylation are derived from water. nih.gov
Reactivity of the Carboxyl Group in this compound
The carboxylic acid group at the 3-position of the pyridine ring exhibits typical reactivity for this functional group, including esterification, amidation, and decarboxylation. ontosight.ai
Esterification: The carboxylic acid can be converted to its corresponding ester. Standard procedures for the esterification of isonicotinic acid, a related compound, are applicable. One common method involves reacting the carboxylic acid with an alcohol, such as methanol, in the presence of an acid catalyst like concentrated sulfuric acid or by using thionyl chloride (SOCl₂) to form the acyl chloride in situ, which then reacts with the alcohol. researchgate.net An environmentally friendly approach for esterification uses a dried cation-exchange resin (Dowex H⁺) with or without sodium iodide as a catalyst system. nih.gov
Amidation: As is characteristic of carboxylic acids, this compound can be converted to amides through reaction with amines, typically requiring activation of the carboxyl group, for instance, by conversion to an acyl chloride or through the use of coupling agents.
Decarboxylation: A notable reaction of 6-hydroxyisonicotinic acid is its enzymatic decarboxylative hydroxylation. The enzyme 6-hydroxynicotinic acid 3-monooxygenase (NicC), a flavin-dependent monooxygenase found in bacteria, catalyzes the conversion of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (B106003) (2,5-DHP). nih.govresearchgate.netacs.org This reaction involves the concomitant oxidation of NADH to NAD⁺. acs.org The proposed mechanism is an electrophilic aromatic substitution where a flavin hydroperoxide acts as the hydroxylating agent, and the decarboxylation occurs subsequent to hydroxylation. researchgate.net Kinetic studies have shown this to be an efficient catalytic process. acs.org
Table 2: Key Reactions of the Carboxyl Group
| Reaction | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) or SOCl₂ | Ester | researchgate.net |
| Esterification | Alcohol, Dowex H⁺/NaI | Ester | nih.gov |
Reactivity of the Hydroxyl Functionality on the Pyridine Ring
The hydroxyl group at the 6-position significantly influences the electronic properties and reactivity of the pyridine ring. It is an electron-donating group, which can activate the ring towards electrophilic substitution.
The presence of the hydroxyl group is crucial for the enzymatic decarboxylative hydroxylation catalyzed by NicC, where it directs the position of the incoming hydroxyl group. nih.govresearchgate.net The hydroxyl group can also exhibit antioxidant properties by donating a hydrogen atom to neutralize free radicals. ontosight.ai This reactivity is a key aspect of its potential biological activities. ontosight.ai In the context of organic synthesis, the reactivity of the hydroxyl group can be utilized for further functionalization, although in some cases, its reactivity might need to be "locked" or protected to achieve selective transformations at other positions of the molecule. rsc.org
Tautomerism and its Influence on Reactivity
This compound can exist in several tautomeric forms due to the presence of the 6-hydroxyl group. This phenomenon is characteristic of hydroxypyridines, which can undergo keto-enol tautomerization. The principal tautomeric equilibrium for this compound involves the hydroxy-pyridine form and the pyridin-6-one form.
The reactivity of the molecule is directly linked to its dominant tautomeric form. The hydroxy form possesses a nucleophilic hydroxyl group and an aromatic ring susceptible to electrophilic attack. In contrast, the pyridone form features a conjugated system with an amide-like character, influencing its participation in different types of reactions, such as Michael additions. 15N NMR spectroscopy has been shown to be a sensitive method for examining the tautomerism in similar heterocyclic systems, such as in guanine (B1146940) nucleosides with substitutions at the C8 position nih.gov. Studies on related compounds have indicated that for 8-keto substituted guanosine, the keto form is favored, which is analogous to the pyridone form of this compound nih.gov.
| Tautomeric Form | Structural Representation | Key Features |
| 6-Hydroxy Form (Enol) | ![]() | Aromatic pyridine ring, phenolic hydroxyl group. |
| 6-Oxo Form (Keto) | ![]() | Pyridone ring, conjugated system, amide-like character. |
Substitution and Coupling Reactions at the Hydroxyl Site
The hydroxyl group of this compound, when in its enol tautomeric form, can undergo reactions typical of phenols. These include O-alkylation and O-acylation to form ethers and esters, respectively. The nucleophilicity of the hydroxyl oxygen allows it to attack electrophilic carbon centers.
However, the reactivity of the hydroxyl group is modulated by the electronic effects of the N-oxide and the carboxylic acid. The N-oxide group, particularly, can influence the acidity of the hydroxyl proton, making it more akin to a vinylogous carboxylic acid in the pyridone form. Reagents that typically react with hydroxyl groups, such as alkyl halides or acid chlorides, can be used to functionalize this position.
Furthermore, the hydroxyl group can participate in various coupling reactions. For instance, in the context of coordination chemistry, the oxygen atom can act as a ligation site for metal ions. The synthesis of derivatives via the hydroxyl group is a key strategy for modifying the biological and physical properties of the molecule.
Electrophilic and Nucleophilic Reactions on the Pyridine Ring of this compound
The pyridine N-oxide ring is generally more reactive towards both electrophilic and nucleophilic substitution than pyridine itself. bhu.ac.inchemtube3d.com The N-oxide oxygen atom can donate electron density into the ring via resonance, which activates the positions ortho (2 and 6) and para (4) to the nitrogen atom for electrophilic attack. bhu.ac.in Conversely, the inductive effect of the N-oxide group and its ability to stabilize an anionic intermediate facilitates nucleophilic attack at the 2- and 4-positions. youtube.comscripps.eduyoutube.com
In this compound, the directing effects of the hydroxyl and carboxylic acid groups must also be considered:
Hydroxyl Group (-OH): As an activating, ortho-, para-directing group, it enhances the electron density at positions 3 and 5.
Carboxylic Acid Group (-COOH): As a deactivating, meta-directing group, it withdraws electron density from the ring, directing incoming electrophiles to position 5.
N-Oxide: Activates positions 2 and 4 for both electrophilic and nucleophilic attack.
The interplay of these effects determines the regioselectivity of substitution reactions. For electrophilic substitution, the activating effect of the hydroxyl group and the N-oxide would likely direct incoming electrophiles to the C3 and C5 positions. For nucleophilic aromatic substitution, the powerful activation by the N-oxide group at the C2 and C4 positions is significant. Given that the C4 position is occupied by the carboxylic acid and the C6 by the hydroxyl group, the C2 position is a prime site for nucleophilic attack.
| Reaction Type | Predicted Position of Attack | Rationale |
| Electrophilic Substitution | C3, C5 | Combined directing effects of the activating -OH group and the N-oxide functionality. |
| Nucleophilic Substitution | C2 | Strong activation by the N-oxide group at the ortho position. |
Acid-Base Equilibria and Protonation States of this compound
This compound is an amphoteric molecule with multiple ionizable groups, leading to complex acid-base equilibria. The potential protonation/deprotonation sites are the carboxylic acid group, the N-oxide oxygen, and the hydroxyl group.
Carboxylic Acid (pKa₁): The carboxylic acid is the most acidic functional group and will be the first to deprotonate. Its pKa is expected to be in the range of 2-4, typical for a carboxylic acid on an electron-deficient pyridine ring.
N-Oxide (pKa₂): The N-oxide oxygen is weakly basic. The pKa of the conjugate acid of pyridine N-oxide is approximately 0.79. scripps.edu The presence of both an electron-donating hydroxyl group and an electron-withdrawing carboxylic acid group will modulate this value.
Hydroxyl Group (pKa₃): The hydroxyl group is the least acidic proton. In its hydroxy form, it behaves like a phenol, while in its pyridone tautomer, it is an N-H proton. The pKa for the deprotonation of the hydroxyl group is expected to be in the higher pH range, likely around 8-10. Studies on the related enzyme 6-hydroxynicotinic acid 3-monooxygenase, which processes 6-hydroxynicotinic acid, have shown pH dependencies with apparent pKa values around 7.2-8.6, which can provide an indication of the pH sensitivity of this part of the molecule. acs.orgresearchgate.net
The molecule can therefore exist in various protonation states depending on the pH of the solution. At very low pH, all sites will be protonated. As the pH increases, the carboxylic acid will deprotonate first, followed by the proton on the N-oxide (if protonated), and finally the hydroxyl group at high pH. Understanding these equilibria is essential for applications in areas such as drug design and coordination chemistry, as the charge state of the molecule affects its solubility, binding affinity, and transport properties.
| pKa | Ionizable Group | Predominant Species after Deprotonation |
| ~2-4 | Carboxylic Acid (-COOH) | Carboxylate (-COO⁻) |
| ~8-10 | Hydroxyl Group (-OH) | Phenoxide/Pyridonate (-O⁻) |
Advanced Theoretical and Computational Investigations of 6 Hydroxyisonicotinic Acid N Oxide
Quantum Chemical Studies on Electronic Structure and Stability
Quantum chemical calculations are pivotal in elucidating the electronic structure, stability, and reactivity of molecules. For 6-hydroxyisonicotinic acid N-oxide, these studies provide a foundational understanding of its behavior at the molecular level.
Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic properties of molecular systems. While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology applied to closely related compounds, such as isonicotinic acid N-oxide and its derivatives, offers a clear blueprint for such an investigation. alrasheedcol.edu.iq
A typical DFT study on this compound would involve geometry optimization to find the most stable molecular structure. This is often performed using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for similar organic molecules. alrasheedcol.edu.iq Key electronic properties that would be calculated include the total energy, dipole moment, and the distribution of electron density.
Furthermore, analysis of the molecular electrostatic potential (MESP) would be crucial. The MESP map highlights the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. For this compound, the MESP would be expected to show negative potential around the oxygen atoms of the N-oxide, carboxylic acid, and hydroxyl groups, and positive potential near the hydrogen atoms.
The stability of the molecule can be inferred from the calculated total energy and the frontier molecular orbital (FMO) energy gap (HOMO-LUMO gap). A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. researchgate.net
Table 1: Illustrative DFT-Calculated Properties for a Related Pyridine (B92270) N-Oxide Derivative (Note: This data is for a related compound, isonicotinic acid N-oxide, and serves as an example of typical DFT results.)
| Property | Calculated Value |
| Total Energy (Hartree) | -473.5 |
| Dipole Moment (Debye) | 4.5 |
| HOMO Energy (eV) | -7.2 |
| LUMO Energy (eV) | -2.5 |
| HOMO-LUMO Gap (eV) | 4.7 |
Data sourced by analogy from studies on related compounds.
Beyond DFT, other quantum chemical methods contribute to a comprehensive understanding of molecular orbitals. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous, albeit computationally intensive, approach to solving the electronic Schrödinger equation. researchgate.netnih.gov These methods are valuable for benchmarking the results from DFT and for calculations where electron correlation effects are particularly important.
Semi-empirical methods, such as PM3 or AM1, offer a faster, though less accurate, alternative for molecular orbital analysis. nyu.edu These methods are particularly useful for preliminary studies on large systems or for exploring a wide range of molecular conformations. A semi-empirical analysis of this compound would yield estimations of the HOMO and LUMO energies, which are critical for understanding its electronic transitions and charge-transfer properties. For instance, a study on nicotinic acid utilized the semi-empirical PM6 method to visualize HOMO orbitals and understand solvation effects. nyu.edu
A combined approach, using semi-empirical methods for initial exploration followed by more accurate DFT or ab initio calculations for refinement, is a common and effective strategy in computational chemistry.
Conformational Analysis and Tautomeric Preference Studies
The presence of a rotatable carboxylic acid group and a hydroxyl group that can tautomerize to a keto form makes the conformational landscape of this compound particularly interesting.
Computational studies are essential to determine the preferred conformations and tautomers. Conformational analysis involves systematically rotating the single bonds and calculating the energy of each resulting structure to identify the low-energy conformers. For the related isonicotinic acid N-oxide, DFT calculations have identified two primary conformers arising from the orientation of the carboxylic acid group, with one being more stable than the other. alrasheedcol.edu.iq
For this compound, a key area of investigation would be the tautomeric equilibrium between the 6-hydroxy-pyridine form and the 6-pyridone form. This is a well-known phenomenon in hydroxypyridines. researchgate.net Computational methods can predict the relative stabilities of these tautomers by calculating their ground-state energies. The inclusion of solvent effects, often modeled using continuum salvation models like the Polarization Continuum Model (PCM), is crucial as the tautomeric preference can be highly dependent on the polarity of the environment. Theoretical calculations would likely predict the pyridone form to be significantly more stable, a common feature for such compounds.
Molecular Dynamics Simulations of this compound in Different Environments
While quantum chemical calculations typically model molecules in isolation or with implicit solvent, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in an explicit environment, such as water or a biological system. nih.gov
An MD simulation of this compound in an aqueous solution would involve placing the molecule in a box of water molecules and solving Newton's equations of motion for all atoms over a period of time. This would allow for the study of:
Solvation Structure: How water molecules arrange around the solute, particularly the hydrogen bonding patterns with the N-oxide, hydroxyl, and carboxylic acid groups.
Conformational Dynamics: The flexibility of the molecule and the transitions between different conformations in solution.
Transport Properties: Diffusion coefficients could be calculated, providing insight into its mobility in solution.
Such simulations are computationally demanding and rely on accurate force fields, which define the potential energy of the system as a function of atomic positions.
Prediction of Spectroscopic Parameters and Chemical Shifts
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.
For this compound, DFT calculations can be used to predict its vibrational spectra (Infrared and Raman). nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This calculated spectrum, when compared with experimental data, helps in assigning the observed vibrational bands to specific molecular motions. Studies on related N-oxides have shown good agreement between DFT-predicted and experimentally measured vibrational frequencies. nih.gov
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors, from which chemical shifts can be derived. nyu.edu Predicting the ¹H and ¹³C NMR spectra of this compound would be invaluable for its characterization and for distinguishing between its possible tautomeric forms, as the chemical shifts are highly sensitive to the local electronic environment of the nuclei.
Table 2: Illustrative Predicted Vibrational Frequencies for a Related Pyridine Derivative (Note: This data is for a related compound and serves as an example of typical results from vibrational frequency calculations.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3570 |
| C=O Stretch (Carboxylic Acid) | 1750 |
| Pyridine Ring Stretch | 1610 |
| N-O Stretch | 1250 |
| C-O-H Bend | 1180 |
Data sourced by analogy from studies on related compounds.
Computational Insights into Reaction Mechanisms and Transition States
Computational methods are instrumental in exploring the potential chemical reactions of this compound, providing insights into reaction pathways, activation barriers, and the structures of transient intermediates and transition states.
For example, the decarboxylation of this compound upon heating could be investigated. DFT calculations can map out the potential energy surface for the reaction, identifying the transition state structure and the associated activation energy. This information is critical for understanding the reactivity and thermal stability of the compound.
Furthermore, its role as a potential antioxidant could be explored by modeling its reaction with free radicals. ontosight.ai The reaction mechanism, whether through hydrogen atom transfer (HAT) or single electron transfer (SET), could be elucidated by calculating the thermodynamics and kinetics of the different pathways.
In the context of enzymatic reactions, such as the degradation of the related 6-hydroxynicotinic acid by monooxygenases, computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can be employed. nih.govnih.gov These hybrid methods treat the reacting species with high-level quantum mechanics while the surrounding protein and solvent are modeled with classical mechanics, providing a detailed view of the catalytic mechanism within the enzyme's active site.
State of the Art Spectroscopic and Analytical Characterization Methodologies for 6 Hydroxyisonicotinic Acid N Oxide
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy is a cornerstone for identifying functional groups and probing the molecular structure of 6-Hydroxyisonicotinic acid N-oxide. By analyzing the vibrations of molecular bonds, both Fourier Transform Infrared (FTIR) and Raman spectroscopy offer a detailed fingerprint of the compound.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum provides a characteristic pattern of absorption bands corresponding to the various functional groups present. For this compound, the FTIR spectrum is expected to be complex, showing characteristic bands for the carboxylic acid, hydroxyl group, and the N-oxide moiety on the pyridine (B92270) ring.
Key vibrational modes anticipated in the FTIR spectrum of this compound include:
O-H Stretching: A broad band is expected in the region of 3400-2400 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. The hydroxyl group on the pyridine ring will also contribute to this region.
C=O Stretching: A strong absorption band is anticipated around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.
N-O Stretching: The N-oxide group gives rise to a characteristic stretching vibration, typically observed in the 1300-1200 cm⁻¹ range for pyridine N-oxides.
C=C and C=N Stretching: Vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region.
O-H Bending: In-plane and out-of-plane bending vibrations of the hydroxyl groups are also expected to be present.
A study on the related compound, nicotinic acid N-oxide, provides insight into the expected vibrational frequencies. The presence of the hydroxyl group at the 6-position in this compound would likely influence the positions and intensities of these bands due to electronic and steric effects.
| Functional Group | Anticipated Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Carboxylic Acid | O-H Stretch | 3400-2400 (broad) |
| Carboxylic Acid | C=O Stretch | ~1700 |
| Pyridine Ring | C=C, C=N Stretches | 1600-1400 |
| N-Oxide | N-O Stretch | 1300-1200 |
| Hydroxyl Group | O-H Bending | Variable |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be valuable for characterizing the pyridine ring vibrations.
Surface-Enhanced Raman Scattering (SERS) is a technique that dramatically enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically silver or gold. This enhancement allows for the detection of analytes at very low concentrations. For this compound, SERS can provide insights into the molecule's orientation upon adsorption to the metal surface, as the enhancement is greatest for vibrations perpendicular to the surface. It is anticipated that the molecule would interact with the metal surface via the carboxylic acid and N-oxide groups.
A detailed study on nicotinic acid N-oxide using both Raman and SERS has been reported, and the findings can be extrapolated to this compound. nih.gov The introduction of a hydroxyl group at the 6-position is expected to alter the electron distribution in the pyridine ring, leading to shifts in the Raman bands.
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) (based on Nicotinic Acid N-Oxide) |
| Ring Breathing | ~1030 |
| C-H in-plane bend | ~1100-1200 |
| Ring Stretching | ~1600 |
| C=O Stretch | ~1700 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum of this compound, the protons on the pyridine ring are expected to appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The presence of the N-oxide group generally causes a downfield shift of the α-protons and an upfield shift of the γ-protons compared to the parent pyridine. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (δ 10-13 ppm).
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear at a significantly downfield position (δ 160-180 ppm). The chemical shifts of the pyridine ring carbons will be influenced by the electron-withdrawing N-oxide group and the electron-donating hydroxyl group.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆) for this compound (by analogy to Nicotinic Acid N-Oxide)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.4 | d | ~6.4 |
| H-4 | ~7.7 | d | ~8.0 |
| H-5 | ~7.5 | dd | ~8.0, 6.8 |
| COOH | >10 | br s | - |
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆) for this compound (by analogy to Nicotinic Acid N-Oxide)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~142 |
| C-3 | ~131 |
| C-4 | ~127 |
| C-5 | ~126 |
| C-6 | (Variable, influenced by OH) |
| C=O | ~165 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to generate the protonated molecule [M+H]⁺.
A key fragmentation pathway for N-oxides in mass spectrometry is the characteristic loss of an oxygen atom, leading to a prominent [M+H-16]⁺ ion. nih.gov This fragmentation is a diagnostic tool for identifying the presence of an N-oxide functionality. Other expected fragmentations for this compound would involve the loss of water (H₂O) from the carboxylic acid and hydroxyl groups, and the loss of carbon dioxide (CO₂) from the carboxylic acid group.
While a specific mass spectrum for this compound is not widely published, the fragmentation pattern can be predicted based on the behavior of related compounds such as 6-hydroxynicotinic acid and other pyridine N-oxides. hmdb.ca
Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound
| m/z of Fragment Ion | Proposed Fragment | Neutral Loss |
| [M+H-16]⁺ | Protonated 6-hydroxynicotinic acid | O |
| [M+H-18]⁺ | Loss of water | H₂O |
| [M+H-44]⁺ | Loss of carbon dioxide | CO₂ |
| [M+H-46]⁺ | Loss of formic acid | HCOOH |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
To date, a single crystal X-ray diffraction study specifically for this compound has not been reported in the crystallographic databases. However, the crystal structures of related compounds, such as enzymes that bind to 6-hydroxynicotinic acid, have been determined. nih.govacs.orgnih.gov These studies provide insights into the potential conformations and intermolecular interactions of the molecule.
A single crystal X-ray diffraction analysis of this compound would be expected to reveal a planar pyridine ring. The crystal packing would likely be dominated by hydrogen bonding interactions involving the carboxylic acid, hydroxyl, and N-oxide functional groups, leading to the formation of supramolecular architectures such as dimers, chains, or sheets. Obtaining single crystals suitable for X-ray diffraction would be a crucial step in fully characterizing this compound in the solid state.
Powder X-ray Diffraction (PXRD) Analysis of Polymorphs and Cocrystals
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique indispensable for the solid-state characterization of crystalline materials. It is particularly crucial for identifying and distinguishing between polymorphs and cocrystals, which can have significantly different physicochemical properties. Polymorphs are different crystalline forms of the same compound, while cocrystals are multicomponent crystals formed between a target molecule and a coformer. researchgate.net
The PXRD pattern is unique to a specific crystal lattice. Therefore, any variation in the crystal structure, as seen in polymorphs or cocrystals, will result in a distinct diffraction pattern. rsc.org This makes PXRD a definitive tool for screening and identifying these different solid forms. The analysis involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline solid. researchgate.net
While specific PXRD studies on the polymorphs and cocrystals of this compound are not extensively detailed in the public literature, the foundational crystallographic data for the parent compound, 6-hydroxynicotinic acid, has been established through single-crystal X-ray diffraction. crystallography.net This data provides the basis upon which studies of its N-oxide derivative's solid forms would be built. Different polymorphs or cocrystals of this compound would be expected to exhibit unique peak positions and intensities in their PXRD patterns, allowing for their unambiguous identification.
Table 1: Crystallographic Data for 6-Hydroxynicotinic Acid This data pertains to the parent compound and serves as a reference for the type of structural information obtained from X-ray diffraction studies.
| Parameter | Value crystallography.net |
| Formula | C6H5NO3 |
| Crystal System | Triclinic |
| Space Group | P -1 |
| a | 6.976 Å |
| b | 11.231 Å |
| c | 16.29 Å |
| α | 82.55° |
| β | 78.279° |
| γ | 75.166° |
| Cell Volume | 1203.9 ų |
| Temperature | 293 K |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule and to determine the concentration of a substance in solution. The structure of this compound, containing a pyridine ring, a hydroxyl group, and an N-oxide functional group, possesses chromophores that absorb light in the UV-Vis region. ontosight.airesearchgate.net The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones, such as n → π* and π → π* transitions. The resulting spectrum, a plot of absorbance versus wavelength, provides insights into the molecule's electronic structure.
Furthermore, UV-Vis spectroscopy is a cornerstone for quantitative analysis, governed by the Beer-Lambert Law. This law states that for a given substance, the absorbance is directly proportional to its concentration in a solution. This relationship allows for the accurate determination of the concentration of this compound by measuring its absorbance at a specific wavelength (λmax) where it absorbs maximally. This is essential for various applications, including kinetic studies and purity assays. Regular calibration of the spectrophotometer's wavelength scale is crucial for obtaining accurate results. sigmaaldrich.com
Table 2: Principles and Applications of UV-Vis Spectroscopy for this compound
| Aspect | Description |
| Principle | Measures the absorption of ultraviolet or visible light by the molecule, leading to the promotion of electrons to higher energy orbitals (electronic transitions). |
| Qualitative Application | Provides information on the electronic structure and the presence of chromophores (e.g., aromatic ring, N-oxide group). The λmax can help in identifying the compound. |
| Quantitative Application | Determines the concentration of the compound in a solution based on the Beer-Lambert Law. This is widely used in assays, such as monitoring enzymatic reactions involving the compound or its precursors. nih.gov |
| Relevant Wavelengths | Based on related compounds, the near-UV region (e.g., ~340 nm) is relevant for monitoring reactions. nih.gov The exact λmax would need to be determined experimentally. |
Chromatographic Separation Techniques for Purification and Quantification
Chromatographic techniques are fundamental for the separation, purification, and quantification of this compound from reaction mixtures, biological matrices, and commercial products. The choice of technique depends on the compound's properties and the analytical goal.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of polar, non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In this mode, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase.
HPLC methods have been developed for the parent compound, 6-hydroxynicotinic acid, which serve as a strong foundation for analyzing its N-oxide derivative. For example, 6-hydroxynicotinic acid can be separated using a mobile phase containing acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid on a specialized reverse-phase column. sielc.com Such methods are used to assess the purity of synthesized 6-hydroxynicotinic acid, with purities of 98% and higher being reported. cookechem.comgoogle.com
The development of a robust HPLC method requires optimization of several parameters, including the column type, mobile phase composition (and gradient), flow rate, and detector wavelength. researchgate.net For quantitative analysis, the method must be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ). researchgate.net
Hyphenation of HPLC with mass spectrometry (LC-MS) provides an even more powerful tool. It combines the separation capabilities of HPLC with the mass-analyzing power of MS, enabling definitive peak identification and structural elucidation. LC-MS is particularly useful for distinguishing between N-oxides and hydroxylated isomers, which can have the same mass. nih.gov For instance, under certain ionization conditions like Atmospheric Pressure Chemical Ionization (APCI), N-oxides can produce characteristic [M+H-O]+ ions that are not observed for hydroxylated metabolites. nih.gov
Table 3: Example HPLC Method for the Related Compound 6-Hydroxynicotinic Acid
| Parameter | Description nih.govsielc.com |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | e.g., Newcrom R1 or Phenomenex Luna Omega Polar C18 |
| Mobile Phase | A gradient of an aqueous phase (e.g., water with phosphoric acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol). nih.govsielc.com |
| Detection | UV detector, typically set at a wavelength of high absorbance (e.g., 340 nm for kinetic analysis). nih.gov |
| Application | Purity assessment, quantification in reaction mixtures, and kinetic analysis. nih.govgoogle.com |
| Hyphenated Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation and metabolite identification. nih.govnih.gov |
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. However, the direct analysis of this compound by GC is challenging due to its high polarity and low volatility, which stem from the presence of the carboxylic acid, hydroxyl, and N-oxide functional groups. These properties can lead to poor peak shape, thermal degradation in the hot injector, and strong adsorption to the column.
To overcome these limitations, derivatization is typically required. This process chemically modifies the analyte to create a more volatile and thermally stable derivative. A common strategy for compounds with acidic protons (like carboxylic acids and phenols) is silylation, which replaces the active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.gov
Alternatively, a specific thermal rearrangement can be exploited. For example, nicotine (B1678760) N-oxide is analyzed by GC after it is thermally converted in the injector to a more volatile oxazine (B8389632) derivative. mdma.ch A similar strategy could potentially be developed for this compound.
When coupled with a mass spectrometer (GC-MS), the technique provides excellent separation and definitive identification of the analytes based on their mass spectra. GC-MS has been successfully used to analyze the parent compound, 6-hydroxynicotinic acid, in various contexts, including its detection as a biomarker for certain bacterial infections. hmdb.ca This analysis likely involves a derivatization step to make the compound amenable to GC.
Table 4: Gas Chromatography (GC) Analysis Considerations for this compound
| Aspect | Description |
| Challenge | Low volatility and high polarity make direct GC analysis difficult. Risk of thermal degradation. |
| Solution | Derivatization: Chemical modification to increase volatility and thermal stability. |
| Derivatization Methods | Silylation: Reacting the compound with an agent like BSTFA to replace acidic protons with TMS groups. nih.govThermal Rearrangement: A potential strategy where the N-oxide rearranges to a more volatile isomer upon heating, as demonstrated for nicotine N-oxide. mdma.ch |
| Hyphenated Technique | Gas Chromatography-Mass Spectrometry (GC-MS): Combines GC's separation with MS's identification power. Essential for confirming the identity of the derivatized analyte. nih.gov |
Mechanistic Investigations of 6 Hydroxyisonicotinic Acid N Oxide in Biological Systems in Vitro and in Silico
Enzymatic Transformations and Metabolic Pathways Involving 6-Hydroxyisonicotinic Acid N-Oxide
The enzymatic breakdown of pyridine (B92270) derivatives is a key feature of microbial metabolism, enabling certain bacteria to utilize these compounds as sources of carbon and nitrogen. ontosight.ai Although the specific enzymes that act on this compound are not yet fully characterized, the well-documented pathways for 6-HNA provide significant insights.
Role of 6-Hydroxynicotinate Dehydrogenase in Microbial Metabolism
In the microbial degradation of nicotinic acid, the initial step is often a hydroxylation reaction. nih.gov One of the key enzymes in this process is nicotinate (B505614) dehydrogenase, which catalyzes the conversion of nicotinic acid to 6-hydroxynicotinic acid (6-HNA). nih.gov This enzyme is found in various microorganisms, including those from the genera Pseudomonas, Bacillus, and Achromobacter. google.com The formation of 6-HNA is a critical step that prepares the pyridine ring for subsequent enzymatic attack and degradation. nsf.gov While this dehydrogenase acts on nicotinic acid, its product, 6-HNA, is the primary substrate for the downstream enzymes discussed below. The direct interaction of 6-hydroxynicotinate dehydrogenase with this compound has not been detailed.
Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase and its Catalytic Mechanism
A pivotal enzyme in the further metabolism of 6-HNA is 6-hydroxynicotinic acid 3-monooxygenase, also known as NicC. nih.govresearchgate.net This enzyme is a Group A flavin-dependent monooxygenase (FMO) that utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor and NADH to catalyze a unique decarboxylative hydroxylation. nsf.govnih.govuniprot.org Found in aerobic bacteria such as Pseudomonas putida and Bordetella bronchiseptica, NicC transforms 6-HNA into 2,5-dihydroxypyridine (B106003) (2,5-DHP). researchgate.netacs.org
The catalytic mechanism involves several steps. First, the enzyme binds 6-HNA, which facilitates the binding of NADH and the subsequent reduction of the FAD cofactor. researchgate.net The reduced flavin then reacts with molecular oxygen to form a highly reactive C(4a)-hydroperoxyflavin intermediate. nsf.govresearchgate.net This intermediate is responsible for the hydroxylation of the substrate. nsf.gov The reaction is proposed to proceed via an electrophilic aromatic substitution mechanism, culminating in the release of 2,5-DHP, CO2, NAD+, and water. ontosight.ainih.gov
Decarboxylative Hydroxylation Pathways
The conversion of 6-HNA to 2,5-DHP by NicC is a classic example of a decarboxylative hydroxylation pathway. acs.orgnih.gov In this reaction, a hydroxyl group is added to the pyridine ring at the C3 position, and the carboxyl group at the same carbon is removed as CO2. nsf.gov This type of reaction is relatively rare but is a key strategy used by aerobic bacteria to break down N-heterocyclic aromatic compounds. nsf.govresearchgate.net The process effectively destabilizes the aromatic ring, making it susceptible to further degradation by other enzymes in the metabolic pathway, which ultimately leads to central metabolites like fumarate. nih.gov
Enzyme Kinetics and Substrate Specificity Studies (in vitro)
In vitro studies have provided detailed kinetic parameters for NicC from Bordetella bronchiseptica. These studies reveal the enzyme's efficiency and substrate preferences. The enzyme exhibits Michaelis-Menten kinetics with its substrates.
| Substrate | Michaelis Constant (KM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹) |
| 6-Hydroxynicotinate | 85 µM acs.org | 5.1 s⁻¹ uniprot.org | 5.0 x 10⁴ M⁻¹s⁻¹ acs.org |
| NADH | 6 µM uniprot.org | - | - |
| 4-Hydroxybenzoate | 600 µM uniprot.org | 0.074 s⁻¹ uniprot.org | 123 M⁻¹s⁻¹ |
| 5-Chloro-6-hydroxynicotinate | 3.9 µM uniprot.org | 2.18 s⁻¹ uniprot.org | 5.6 x 10⁵ M⁻¹s⁻¹ |
Data sourced from studies on NicC from Bordetella bronchiseptica at pH 7.5 and 25°C. uniprot.orgacs.org
These data demonstrate that while NicC is most efficient with its natural substrate, 6-HNA, it can also process analogues, albeit with varying efficiencies. For instance, the homocyclic analogue 4-hydroxybenzoic acid is hydroxylated and decarboxylated with a 420-fold lower catalytic efficiency than 6-HNA. nih.gov Conversely, the analogue 5-chloro-6-HNA is processed with approximately 10-fold greater catalytic efficiency. nih.gov The enzyme is competitively inhibited by the neutral analogue 6-hydroxynicotinaldehyde, which has a weak inhibitory constant (Ki) of 3000 ± 400 µM. acs.org
Molecular Interactions of this compound with Biological Macromolecules (e.g., enzymes, nucleic acids, proteins)
Understanding how this compound interacts with biological macromolecules is key to predicting its biological activity. Again, insights are primarily drawn from studies of 6-HNA with its target enzyme, NicC.
Binding Site Analysis via Crystallography and Computational Docking
The three-dimensional structure of NicC from P. putida has been solved to a resolution of 2.1 Å, and the substrate 6-HNA has been modeled into the active site. acs.orgresearchgate.net More recently, a crystal structure of a variant of the enzyme (H47Q) from P. putida was solved in a ligand-bound form, providing significant mechanistic details. nih.govnih.gov
The active site is a well-defined pocket containing the FAD cofactor and several key amino acid residues that are critical for substrate binding and catalysis. nsf.gov Analysis of NicC variants has identified His47 and Tyr215 as crucial for both binding the 6-HNA substrate and for catalysis. nih.gov Mutations of these residues dramatically decrease the enzyme's affinity for 6-HNA and uncouple the oxidation and hydroxylation reactions. nih.gov For example, mutating His47 to glutamic acid (H47E) reduces the enzyme's affinity for 6-HNA by over 350-fold. nih.gov
The binding site is further characterized by several aromatic residues. nih.gov In a fortuitously captured complex with the contaminant 2-mercaptopyridine (B119420) (2-MP), the structure revealed that Trp273 engages in π-stacking with the ligand's ring, and two tyrosine residues, Tyr215 and Tyr225, are also nearby. nih.gov Computational docking simulations, a key tool in drug discovery for predicting ligand-protein interactions, could be used to model how this compound fits into this active site. walisongo.ac.id Such models would help predict the specific hydrogen bonds, electrostatic, and hydrophobic interactions that would govern its binding affinity and orientation, providing a hypothesis for its potential as a substrate or inhibitor of NicC.
Biochemical Consequences of this compound Transformation in Microorganisms
Detailed information regarding the specific biochemical consequences of this compound transformation in microorganisms is not well-established in the available literature. However, the metabolism of related pyridine derivatives by microorganisms has been a subject of study.
Microbial transformation of isonicotinic acid, the parent acid of the compound , has been observed in Sarcina sp. This organism can metabolize isonicotinic acid to 2-hydroxyisonicotinic acid and subsequently to citrazinic acid (2,6-dihydroxyisonicotinic acid). ias.ac.in The enzymes involved in this pathway include isonicotinic acid hydroxylase and 2-hydroxyisonicotinic acid hydroxylase. ias.ac.in The accumulation of metabolites like 2-oxo-glutarate has been noted when the metabolic pathway is inhibited. ias.ac.in
Furthermore, the general microbial metabolism of pyridine N-oxides has been touched upon in broader studies of pyridine derivative transformations. For example, 2,6-dimethylpyridine (B142122) can be transformed by various microorganisms into its corresponding N-oxide, which is then likely further metabolized. semanticscholar.org The reduction of N-oxides back to their parent tertiary amines is a known biotransformation, often carried out by liver enzymes or gut microbes in mammals. nih.gov These general principles of N-oxide metabolism might apply to this compound in microbial systems, but specific pathways and their biochemical consequences have not been elucidated.
The transformation of nicotinic acid (an isomer of isonicotinic acid) by Pseudomonas fluorescens to 6-hydroxynicotinic acid is a well-documented microbial conversion. oup.comresearchgate.nethmdb.ca This hydroxylation is a key step in the degradation pathway of nicotinic acid in many bacteria. researchgate.netsemanticscholar.org Whether microorganisms can similarly process this compound, and what the resulting downstream metabolic effects would be, remains an area for future research.
Structural Basis of Biological Activity for this compound Analogs
There is a lack of specific research on the structure-activity relationships (SAR) of this compound analogs. General principles from medicinal chemistry regarding N-oxide functionalities and substituted pyridines can offer some predictive insights, but these are not based on direct studies of this specific class of compounds.
The N-oxide group can significantly alter the physicochemical properties of a molecule, including its water solubility and electronic characteristics, which in turn affects its biological activity. nih.govontosight.ai N-oxides can act as prodrugs, being reduced in vivo to the corresponding tertiary amine, or they can possess intrinsic biological activity. nih.gov
SAR studies on other complex heterocyclic N-oxides have been conducted in different therapeutic areas. For example, in the context of checkpoint kinase inhibitors, the substitution on the nitrogen of a pyrrolo[3,4-c]carbazole scaffold was found to be critical for activity and selectivity. nih.gov Similarly, for N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the spatial arrangement of the pyridine ring relative to the benzothiazine core was shown to influence their anti-inflammatory and analgesic properties. mdpi.com
Information Regarding the Environmental Fate and Bioremediation of this compound is Limited
Following a comprehensive search of publicly available scientific literature, detailed information regarding the environmental fate and bioremediation of the specific chemical compound This compound is not available. The requested article, structured around microbial and abiotic degradation pathways, cannot be generated with scientific accuracy as the necessary research findings for this particular compound have not been published or are not widely accessible.
The conducted searches yielded extensive research on a related but structurally distinct compound, 6-hydroxynicotinic acid . Studies on 6-hydroxynicotinic acid detail its role as a key intermediate in the aerobic degradation of nicotinic acid by various soil and aquatic microorganisms.
Context from Related Compounds
Microbial Degradation of 6-Hydroxynicotinic Acid (Not the N-Oxide):
Key Microorganisms: Research has identified several bacterial genera capable of degrading 6-hydroxynicotinic acid, including Pseudomonas, Bacillus, and Achromobacter species. acs.orgresearchgate.netgoogle.com For instance, strains like Pseudomonas putida KT2440 and Bacillus niacini are known to be involved in its aerobic degradation. acs.orgresearchgate.net
Aerobic Degradation: The aerobic pathway for 6-hydroxynicotinic acid is well-documented. It typically involves a decarboxylative hydroxylation reaction catalyzed by the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC). acs.orgnih.govacs.org This step converts 6-hydroxynicotinic acid into 2,5-dihydroxypyridine (2,5-DHP). acs.orgnih.govacs.orgresearchgate.net
Degradation Products: Following the formation of 2,5-DHP, the pyridine ring is cleaved, leading to intermediates such as maleamate, which is then further metabolized to common cellular components like fumarate. nih.gov
Anaerobic Degradation: Some studies have also pointed to the anaerobic hydroxylation of nicotinic acid to 6-hydroxynicotinic acid in certain bacteria. nih.govnih.gov
Degradation of Other Pyridine N-Oxides:
General studies on pyridine N-oxides show that they can be transformed by microorganisms. For example, some bacteria can convert pyridine N-oxide to 2-hydroxypyridine. asm.org Similarly, bacteria capable of degrading nicotine-N'-oxide have been isolated, and their metabolic pathway differs from that of nicotine (B1678760), indicating that the N-oxide group significantly influences the degradation process. tandfonline.com
Abiotic processes like photolysis (degradation by light) have been studied for the parent compound, pyridine N-oxide, and its derivatives. unt.edursc.org These reactions can lead to the removal of the oxygen atom or rearrangement of the molecule, but specific kinetic data and mechanisms in environmental matrices like soil or water are not defined for this compound. rsc.orgnih.gov
While this information on related compounds is substantial, it cannot be extrapolated to accurately describe the environmental fate of This compound . The presence of the N-oxide functional group is known to significantly alter a molecule's chemical and biological properties, including its susceptibility to microbial enzymes and its photochemical behavior.
Therefore, without specific research on this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.
Environmental Fate and Bioremediation Studies of 6 Hydroxyisonicotinic Acid N Oxide
Mobility and Environmental Partitioning of 6-Hydroxyisonicotinic Acid N-Oxide
The mobility and partitioning of a chemical compound in the environment are crucial for understanding its potential distribution and bioavailability. These characteristics are often predicted using properties like the octanol/water partition coefficient (LogP), which indicates whether a compound is more likely to be found in fatty tissues of organisms (hydrophobic) or in water (hydrophilic).
While detailed experimental data on the mobility of this compound in different environmental compartments like soil and water are not available in the reviewed literature, a predicted value for its octanol/water partition coefficient has been reported.
Table 1: Predicted Environmental Partitioning Coefficient for this compound
| Parameter | Predicted Value | Method | Implication |
| Octanol/Water Partition Coefficient (LogP) | -0.84 | Wildman-Crippen Method | Indicates the compound is likely to be hydrophilic and prefer aqueous environments over fatty tissues. ebi.ac.uk |
Note: This value is based on a computational prediction and not on experimental measurement.
The negative LogP value suggests that this compound is likely to be mobile in aqueous environments and have a low potential for bioaccumulation in organisms. However, without experimental data on its soil adsorption coefficient (Koc) and behavior in different soil types, a comprehensive assessment of its environmental mobility remains speculative.
Bioremediation Strategies Utilizing this compound Degradation Pathways
There is currently no available scientific literature detailing specific bioremediation strategies that target the degradation of this compound. Research into the microbial degradation of related pyridine (B92270) derivatives, such as 6-hydroxynicotinic acid, has identified various bacterial strains and enzymatic pathways. However, the presence of the N-oxide group on the pyridine ring can significantly alter the chemical properties and the susceptibility of the compound to microbial attack.
Consequently, no microorganisms or enzymatic pathways have been identified and reported for the specific purpose of bioremediating this compound from contaminated environments. Further research is required to isolate and characterize microorganisms capable of degrading this specific compound and to understand the metabolic pathways involved. Without such fundamental research, the development of effective bioremediation strategies is not possible.
Advanced Applications and Coordination Chemistry of 6 Hydroxyisonicotinic Acid N Oxide
6-Hydroxyisonicotinic Acid N-Oxide as a Ligand in Metal Complexation
This compound is a versatile ligand in the field of coordination chemistry. Its structure, featuring a pyridine (B92270) ring, a carboxylic acid group, a hydroxyl group, and an N-oxide functional group, allows it to coordinate with metal ions in various ways. ontosight.ai This multifunctional nature makes it a subject of significant interest for the synthesis of new metal-organic frameworks (MOFs) and coordination polymers with potentially unique properties.
Synthesis and Characterization of Coordination Compounds and Polymers
The synthesis of coordination compounds and polymers involving this compound often employs hydrothermal methods. For instance, a 2D layered cadmium(II) coordination polymer, [Cd(HnicO)(phen)(NO3)]n (where H2nicO = 6-hydroxyisonicotinic acid and phen = 1,10-phenanthroline), has been successfully synthesized using this technique. researchgate.net The characterization of these compounds is typically carried out using a suite of analytical techniques including elemental analysis, infrared (IR) spectroscopy, and single-crystal X-ray diffraction. researchgate.net
Coordination polymers can also serve as precursors for the synthesis of simple and complex oxides. researchgate.net This involves the thermal decomposition of the coordination polymer, where the organic ligand is removed, leaving behind the metal oxide. This method has been shown to be effective for a variety of metal ions. researchgate.net
The synthesis process for metal complexes can be influenced by various factors. For example, in the synthesis of trithiocyanuric acid-based coordination polymers, machine learning has been utilized to optimize reaction conditions, revealing that isomer selectivity is primarily determined by the proton concentration in the reaction medium. researchgate.net
Chelation Modes and Metal Ion Selectivity
The chelation of this compound to metal ions can occur through different coordination modes. The presence of the carboxylic acid, hydroxyl, and N-oxide groups provides multiple potential binding sites. The deprotonated form of the ligand can coordinate to metal ions through the oxygen atoms of the carbonyl group (from the quinolone form) and the carboxylic group. mdpi.com
The structure of the resulting complex is influenced by the specific metal ion and the reaction conditions. For example, in the case of pipemidic acid complexes, which share functional group similarities, the ligand acts as a bidentate chelate through the oxygen atoms of both the carboxylate and carbonyl groups of the pyridopyrimidine ring. mdpi.com 2-hydroxypyridine-N-oxide derivatives have been shown to be effective chelators for iron, capable of removing it from proteins like transferrin and ferritin. nih.gov
Spectroscopic and Structural Analysis of Metal Complexes
The characterization of metal complexes of this compound and related ligands relies heavily on spectroscopic and structural analysis techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The positions of characteristic vibrational bands, such as the ν(C=O) of the carboxylic acid and the ν(N-O) of the N-oxide, can shift upon coordination to a metal ion. For instance, in complexes of pipemidic acid, the absence of the ν(C=O) band of the carboxylic group and the appearance of asymmetric and symmetric stretching vibrations of the carboxylate group (νas(COO⁻) and νs(COO⁻)) indicate its involvement in coordination. mdpi.com The vibrational analysis of isonicotinic acid and its metal complexes has been studied to understand the relationship between the ligand's vibrational frequencies and the nature of the metal ion. tubitak.gov.tr
Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can help to determine the coordination geometry around the metal ion. For example, the electronic spectrum of an iron(III) complex of pipemidic acid showed bands consistent with an octahedral geometry. mdpi.com
Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic metal complexes, such as those of copper(II), ESR spectroscopy can provide insights into the electronic structure and the nature of the metal-ligand bonding. The ESR spectrum of a solid copper(II) complex with a hydroxy-oxime ligand at room temperature showed a broad signal, indicating spin exchange interactions between copper(II) ions. researchgate.net
| Complex | Metal Ion | Coordination Geometry | Key Spectroscopic Features | Reference |
| [Cd(HnicO)(phen)(NO3)]n | Cd(II) | Distorted Octahedral | Luminescent | researchgate.net |
| [Fe(pip)(H₂O)₂(Cl)₂]·6H₂O | Fe(III) | Octahedral | νas(COO⁻) and νs(COO⁻) in IR | mdpi.com |
| [LCu]H₂O | Cu(II) | Square Planar (inferred) | Broad ESR signal at room temp. | researchgate.net |
Role of this compound in Supramolecular Chemistry and Crystal Engineering
The ability of this compound to form directional and predictable non-covalent interactions, particularly hydrogen bonds, makes it a valuable building block in supramolecular chemistry and crystal engineering.
Cocrystal Formation and Hydrogen Bonding Networks
Cocrystals are multi-component crystals held together by non-covalent interactions. This compound, with its hydrogen bond donor (hydroxyl and carboxylic acid) and acceptor (N-oxide and carbonyl) sites, is well-suited for forming cocrystals with other molecules. The formation of cocrystals can be used to modify the physical properties of a substance.
Hydrogen bonding is a key interaction in the formation of these cocrystals. The N-oxide group is a particularly effective hydrogen bond acceptor. Studies on related N-oxide compounds, such as 2,2'-dipyridyl-N,N'-dioxide, have shown that they can form robust cyclic hydrogen-bonded motifs with dicarboxylic acids, utilizing both O-H···O and C-H···O interactions. nih.gov These interactions can act as "hydrogen bonding isosteres," providing a strategy for designing specific crystal structures. nih.gov
The strength of these hydrogen bonds can be significant. In nitrophthalic acid cocrystals with pyridine derivatives, very strong hydrogen bonds (VSHB) have been observed, characterized by short O···O and O···N distances. nih.gov The formation and strength of these bonds are influenced by factors such as the basicity of the interacting molecules and steric effects. nih.gov
Self-Assembly and Ordered Structures
The directional nature of the hydrogen bonds formed by this compound and related molecules drives their self-assembly into well-defined, ordered structures in the solid state. This process of molecular self-organization can lead to the formation of one-, two-, or three-dimensional networks.
In the case of the Cd(II) coordination polymer with 6-hydroxynicotinic acid, the initial 2D nets formed by the coordination of the ligand to the metal ions are further assembled into a 3D architecture through supramolecular interactions like hydrogen bonds and aromatic π-π stacking interactions. researchgate.net This hierarchical assembly is a fundamental concept in crystal engineering.
The study of cocrystals of L-ascorbic acid with various coformers, including isonicotinic acid, highlights the importance of intermolecular interactions in dictating the final crystal structure. researchgate.net The analysis of these interactions, often aided by computational methods like Density Functional Theory (DFT), allows for a deeper understanding of the factors governing self-assembly and can help in the rational design of new crystalline materials with desired properties. fip.org
| Compound/System | Interacting Molecules | Key Interactions | Resulting Structure | Reference |
| 2,2'-dipyridyl-N,N'-dioxide cocrystals | Dicarboxylic acids | O-H···O, C-H···O hydrogen bonds | Cyclic hydrogen-bonded motifs | nih.gov |
| Nitrophthalic acid cocrystals | Pyridine derivatives | Very strong O-H···N and O-H···O hydrogen bonds | 1D chains, discrete units | nih.gov |
| [Cd(HnicO)(phen)(NO3)]n | 6-hydroxynicotinic acid, 1,10-phenanthroline, Cd(II) | Coordination bonds, H-bonds, π-π stacking | 3D supramolecular architecture | researchgate.net |
| L-ascorbic acid cocrystals | Isonicotinic acid, etc. | Hydrogen bonds | Varied cocrystal structures | researchgate.net |
Potential in Organic Synthesis as a Building Block or Intermediate
Pyridine N-oxides are recognized as valuable and versatile intermediates in heterocyclic chemistry. researchgate.net The N-oxide functionality alters the electronic properties of the pyridine ring, rendering it more susceptible to both electrophilic and nucleophilic substitution compared to the parent pyridine. researchgate.net This activation facilitates chemical modifications that are otherwise difficult to achieve, making compounds like this compound attractive building blocks for more complex chemical structures.
The presence of the N-oxide group activates the C2 and C4 positions of the pyridine ring for substitution. wikipedia.org A variety of synthetic methodologies have been developed for pyridine N-oxides that could potentially be applied to this compound. For instance, transition metal-catalyzed reactions, such as palladium-catalyzed C-H bond activation, have been effectively used for the selective alkenylation and arylation of pyridine N-oxides at the C2 position. researchgate.net Furthermore, the N-oxide oxygen atom can be targeted by reagents like phosphorus oxychloride to introduce chloro substituents, and the oxide can subsequently be removed through deoxygenation with agents like zinc dust if the parent pyridine structure is desired in the final product. wikipedia.org
While specific synthetic applications starting directly from this compound are not extensively documented, the general reactivity of the nicotinic acid N-oxide scaffold serves as a strong indicator of its potential. Patents have detailed the preparation of a wide array of derivatives from the core nicotinic acid N-oxide structure, demonstrating its utility as a foundational molecule for chemical synthesis. google.comgoogle.com For example, complex heterocyclic systems, including amide-furoxans and quinoxaline (B1680401) 1,4-di-N-oxides, have been synthesized from N-oxide-containing precursors, underscoring the role of the N-oxide group in constructing elaborate molecular frameworks. nih.gov
Table 1: General Synthetic Transformations of Pyridine N-Oxides
| Reaction Type | Reagent(s) | Position(s) Functionalized | Product Type |
| Alkenylation | Olefins, Palladium Catalyst | C2 | 2-Alkenylpyridine N-oxides researchgate.net |
| Arylation | Aryl Bromides, Palladium Catalyst | C2 | 2-Arylpyridine N-oxides researchgate.net |
| Chlorination | Phosphorus Oxychloride (POCl₃) | C2, C4 | 2- and 4-Chloropyridines wikipedia.org |
| Deoxygenation | Zinc Dust, PCl₃, or H₂/Pd | N/A (N-oxide removal) | Substituted Pyridines researchgate.netwikipedia.org |
Exploration of this compound in Materials Science (excluding clinical applications)
The application of this compound in materials science is an emerging area of research. Its inherent multifunctionality, possessing a carboxylic acid for coordination or polymerization, a hydroxyl group for hydrogen bonding or further functionalization, and an N-oxide group capable of coordinating to metal centers, makes it a promising candidate for the design of new materials. The exploration primarily focuses on its potential integration into highly ordered structures like metal-organic frameworks and the development of functional materials based on its derivatives.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from inorganic metal nodes connected by organic linkers. researchgate.net The properties of MOFs can be tuned by carefully selecting these components. While pyridine-containing carboxylates are a well-established class of linkers for MOF synthesis elsevierpure.comalfa-chemistry.com, a review of the current literature reveals no specific examples of MOFs constructed using this compound as the organic linker.
However, the potential for this compound to act as a linker is demonstrated by the successful synthesis of coordination polymers using structurally related pyridyl N-oxide ligands. Coordination polymers are closely related to MOFs and share similar principles of self-assembly. Research has shown that multidentate N-oxide ligands can form extensive and stable networks with various transition metals. For instance, tris(isonicotinoyl-N-oxide)cyclotriguaiacylene and tris(nicotinoyl-N-oxide)cyclotriguaiacylene have been used to create both two-dimensional (2D) and three-dimensional (3D) coordination polymers. nih.gov These materials exhibit diverse and complex topologies depending on the metal ion used. nih.gov Additionally, isonicotinate (B8489971) N-oxide has been successfully employed as a connector in coordination polymers with lanthanide(II) sulfate (B86663) skeletons. thegoodscentscompany.com These examples strongly suggest that this compound, with its available coordination sites (the carboxylate group and the N-oxide oxygen), is a viable candidate for the future synthesis of novel MOFs.
Table 2: Examples of Coordination Polymers Formed with Pyridyl N-Oxide Ligands
| Metal Ion | N-Oxide Ligand | Resulting Topology | Reference |
| Ag⁺ | tris(isonicotinoyl-N-oxide)cyclotriguaiacylene | 3D, 3,6-connected pyrite-like (pyr) | nih.gov |
| Zn²⁺, Cd²⁺, Cu²⁺ | tris(isonicotinoyl-N-oxide)cyclotriguaiacylene | 2D, 3,6-connected kagome dual (kgd) | nih.gov |
| Cd²⁺, Cu²⁺ | tris(nicotinoyl-N-oxide)cyclotriguaiacylene | 2D, 4⁴ square grid (sql) | nih.gov |
| Co²⁺ | tris(nicotinoyl-N-oxide)cyclotriguaiacylene | 1D, Double-linked chain | nih.gov |
Functional Materials Development Based on its Derivatives
The development of functional materials from derivatives of this compound is another promising, albeit nascent, research direction. While many known derivatives are explored for medicinal applications google.comnih.gov, the unique electronic properties of the pyridine N-oxide moiety can be harnessed for materials science. The N-oxide group can act as a strong Lewis base, readily coordinating to Lewis acids. This interaction can be used to tune the electronic and optical properties of the resulting material.
A compelling example of this approach is seen in studies on the co-crystallization of N-oxide derivatives with other molecules. Research on related heteroaromatic N-oxides, such as 4-nitropyridine-N-oxide (NPO) and 4-nitroquinoline-N-oxide (NQO), has shown that coordination to a Lewis acid like zinc chloride (ZnCl₂) significantly enhances their electron-acceptor characteristics. mdpi.com This enhancement facilitates the formation of π-stacked co-crystals with π-electron donor molecules like pyrene. mdpi.com These co-crystals are a class of functional material where the interaction is strengthened not only by increased electrostatic attraction but also by improved molecular-orbital interactions. mdpi.com This principle of using a Lewis acid to modulate the electronic properties of an N-oxide derivative could be applied to derivatives of this compound to create novel charge-transfer materials with tailored optoelectronic functions.
Table 3: Structural Changes in N-Oxides upon Coordination with Zinc(II)
| Parameter | Molecule Type | Bond Length (Uncoordinated) | Bond Length (Coordinated to Zn(II)) | Reference |
| N-O Bond | Heteroaromatic N-Oxide | ~1.29 Å | ~1.33 Å | mdpi.com |
| C-N Bond | Heteroaromatic N-Oxide | ~1.46 Å | 1.47–1.48 Å | mdpi.com |
| Zn-O Bond | N/A | N/A | ~2.00 Å | mdpi.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-hydroxyisonicotinic acid N-oxide, and how can reaction efficiency be maximized?
- Methodological Answer : The synthesis of pyridine N-oxide derivatives typically involves oxidation of the parent compound. For isonicotinic acid N-oxide, trichloroisocyanuric acid followed by sulfur chloride has been employed, yielding ~88% efficiency . Key optimization steps include stoichiometric control, temperature modulation (e.g., 0–25°C), and inert atmosphere to prevent side reactions. Post-synthesis purification via silica gel chromatography (eluent: CHCl₃/MeOH) ensures product isolation. Structural validation requires IR spectroscopy (N–O stretch at 1640–1680 cm⁻¹) and UV-Vis analysis (λmax ~254 nm for N-oxide confirmation) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the N-oxide functional group in 6-hydroxyisonicotinic acid derivatives?
- Methodological Answer :
- IR Spectroscopy : The N–O stretching vibration appears as a strong peak between 1640–1680 cm⁻¹, distinct from the parent pyridine .
- NMR : <sup>1</sup>H NMR shows deshielding of protons near the N-oxide group (δ ~8.5–9.0 ppm). <sup>13</sup>C NMR reveals a downfield shift for the carboxylate carbon (~170–175 ppm) .
- HPLC : Reverse-phase C18 columns (mobile phase: 0.1% TFA in H₂O/MeCN) validate purity (>95%) .
Q. How can researchers ensure reproducibility in synthesizing this compound analogs?
- Methodological Answer : Follow standardized protocols for oxidation (e.g., H₂O₂/CH₃COOH or peroxomonosulfate in acidic media) . Document reaction parameters (pH, temperature, solvent) meticulously. For novel derivatives, provide full spectral data (NMR, IR, HRMS) and compare with reference compounds .
Advanced Research Questions
Q. How do computational models (e.g., G3MP2) elucidate the electronic effects of the N-oxide group on the acid dissociation enthalpy (ΔHacid) of 6-hydroxyisonicotinic acid?
- Methodological Answer : G3MP2 calculations reveal that the N-oxide group increases ΔHacid by ~10 kcal/mol compared to benzoic acid, primarily via field effects (σF = 1.01) rather than resonance (σR = −0.35) . Experimental validation involves gas-phase acidity measurements or potentiometric titration in DMSO/water mixtures. Discrepancies between computed and experimental ΔHacid may arise from solvent effects, requiring corrections using continuum solvation models .
Q. What experimental design strategies address contradictions in biological activity data (e.g., MIC variations across Mycobacterium tuberculosis strains) for this compound derivatives?
- Methodological Answer :
- Strain-Specific Assays : Test against drug-sensitive (DS), multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains using standardized MIC protocols .
- Docking Simulations : Perform molecular docking with enoyl ACP reductase (InhA) to correlate activity with binding affinity. For inactive compounds (e.g., MIC >1000 µM), analyze steric clashes or unfavorable electrostatic interactions .
- Statistical Validation : Use ANOVA to assess inter-strain variability and confirm significance thresholds (p < 0.05) .
Q. How can researchers optimize the pharmacokinetic profile of this compound derivatives while minimizing hepatotoxicity?
- Methodological Answer :
- In Silico ADMET : Predict oral bioavailability and hepatotoxicity using QSAR models (e.g., SwissADME, ProTox-II). Prioritize derivatives with logP <3 and polar surface area >60 Ų to enhance solubility .
- Metabolic Stability : Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation. Modify substituents (e.g., fluorination) to block metabolic hot spots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


